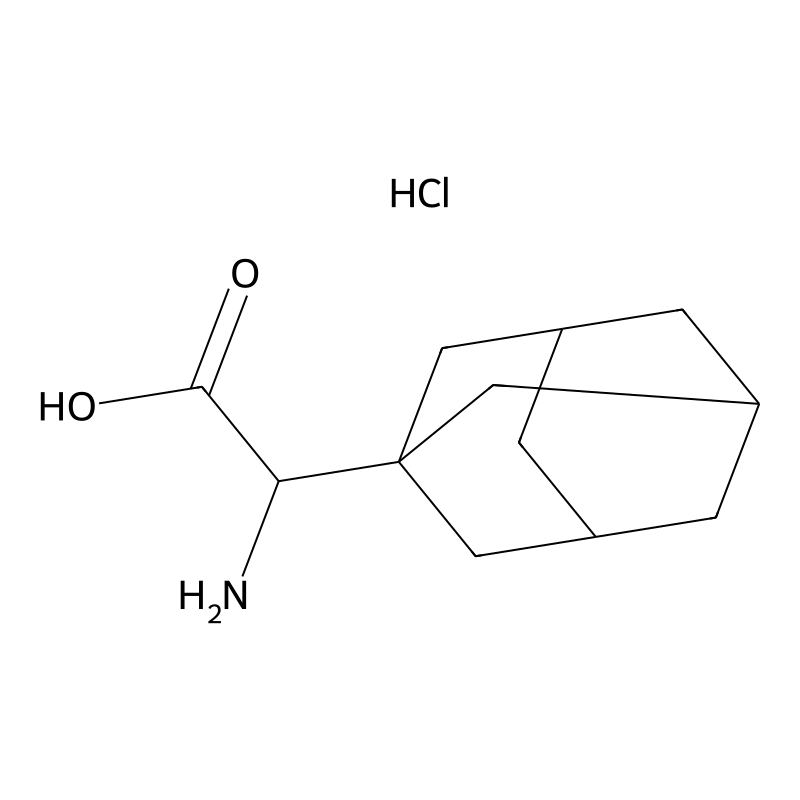1-Adamantyl(amino)acetic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Reference Standard: Several chemical suppliers offer 1-Adamantyl(amino)acetic acid hydrochloride, highlighting its use as a reference standard [, ]. Reference standards are well-characterized materials used in analytical chemistry to calibrate instruments, identify unknown compounds, and ensure the accuracy and consistency of measurements [].
1-Adamantyl(amino)acetic acid hydrochloride, with the chemical formula C₁₂H₁₉NO₂·HCl and CAS number 16091-96-6, is a synthetic organic compound that serves as a versatile building block in chemical synthesis. This compound features an adamantane structure, which is a polycyclic hydrocarbon known for its unique cage-like configuration. The presence of an amino group and an acetic acid moiety contributes to its potential biological activity and utility in various applications, particularly in medicinal chemistry and drug development .
- Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
- Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
These reactions make it a valuable intermediate in synthesizing more complex molecules .
The biological activity of 1-adamantyl(amino)acetic acid hydrochloride is primarily attributed to its structural features. It has shown potential in:
- Neuropharmacology: Its adamantane structure is similar to certain antiviral agents and has been investigated for its effects on the central nervous system.
- Antimicrobial Properties: Some derivatives exhibit activity against bacterial strains, suggesting potential applications in treating infections .
In vitro studies are necessary to fully elucidate its pharmacological profile and mechanisms of action.
Several synthesis methods have been documented for 1-adamantyl(amino)acetic acid hydrochloride:
- Direct Amination: Reacting adamantane derivatives with acetic acid and an amine under controlled conditions.
- Carboxylation of Adamantane Derivatives: Using carbon dioxide under high pressure to introduce the carboxylic acid functionality followed by amination.
- Multistep Synthesis: Involving the formation of intermediates that are subsequently converted into the final product through various reactions, such as reduction or substitution .
1-Adamantyl(amino)acetic acid hydrochloride finds applications in several fields:
- Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting neurological disorders.
- Chemical Research: Utilized as a building block for developing complex organic compounds.
- Material Science: Investigated for potential uses in the development of polymers and other materials due to its unique structural properties .
Interaction studies involving 1-adamantyl(amino)acetic acid hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could influence its pharmacological effects. Further research is required to explore these interactions comprehensively and assess their implications for therapeutic use .
Several compounds share structural similarities with 1-adamantyl(amino)acetic acid hydrochloride. Notable examples include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride | C₁₂H₂₀ClNO₂ | Contains a different nitrogen position affecting biological activity. |
| Adamantan-1-yl-amino-acetic acid | C₁₂H₁₉NO | Lacks the hydrochloride component, affecting solubility and stability. |
| 3-Aminoadamantan-1-yl-acetic acid | C₁₂H₁₉NO₂ | Exhibits distinct pharmacological properties due to structural variations. |
These compounds are unique in their specific nitrogen positioning and functional groups, which influence their reactivity and biological activities compared to 1-adamantyl(amino)acetic acid hydrochloride .








